

Application Notes and Protocols for Testing Actizyme Efficacy

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Compound of Interest

Compound Name: Actizyme

Cat. No.: B1166788

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Introduction

Actizyme is a commercially available product described as a blend of enzymes and beneficial bacteria, specifically *Bacillus subtilis*.^[1] It is formulated to accelerate the breakdown of organic waste, including proteins, fats, carbohydrates, and cellulose.^{[1][2]} The proposed mechanism of action involves an initial rapid enzymatic degradation of complex organic molecules, followed by the germination and proliferation of the bacterial component, which continues to produce enzymes, thereby sustaining the waste degradation process.^{[1][3]} These application notes provide detailed protocols for researchers to evaluate the enzymatic activity and overall efficacy of **Actizyme** in a laboratory setting. The protocols are designed to be adaptable for various research and development applications, from quality control to comparative efficacy studies.

Core Principles of Efficacy Testing

The evaluation of **Actizyme**'s efficacy can be approached through a multi-faceted strategy that assesses both its enzymatic and microbial components. This involves:

- **Direct Enzyme Activity Assays:** Quantifying the activity of the key enzymes present in the product.
- **Substrate Degradation Assays:** Measuring the breakdown of specific organic substrates relevant to its intended application.

- Microbial Activity Analysis: Assessing the viability and growth of the bacterial component and its contribution to waste degradation.

Experimental Protocols

Protocol 1: Quantification of Key Enzyme Activities

This protocol outlines the procedures to determine the specific activities of protease, amylase, and lipase present in **Actizyme**.

Materials:

- **Actizyme** product
- Phosphate buffer (pH 7.0)
- Casein (for protease assay)
- Trichloroacetic acid (TCA)
- Folin-Ciocalteu reagent
- Tyrosine standard
- Soluble starch (for amylase assay)
- Dinitrosalicylic acid (DNS) reagent
- Maltose standard
- Olive oil emulsion (for lipase assay)
- pH-stat or spectrophotometer
- Incubator
- Centrifuge

Procedure:

A. Protease Activity Assay (Anson Method)

- Prepare **Actizyme** Solution: Suspend a known weight of **Actizyme** in phosphate buffer (pH 7.0) to create a stock solution. Centrifuge to remove insoluble components and collect the supernatant containing the enzymes.
- Reaction Mixture: To a test tube, add 1.0 mL of 1% casein solution (in phosphate buffer) and pre-incubate at 37°C for 5 minutes.
- Enzyme Reaction: Add 0.5 mL of the **Actizyme** enzyme solution to the casein solution and incubate at 37°C for 30 minutes.
- Stop Reaction: Terminate the reaction by adding 1.5 mL of 10% TCA. Centrifuge to pellet the undigested protein.
- Quantify Digestion: Measure the amount of soluble tyrosine released in the supernatant using the Folin-Ciocalteu method. Read the absorbance at 660 nm.
- Standard Curve: Prepare a standard curve using known concentrations of tyrosine.
- Calculate Activity: One unit of protease activity is defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions.

B. Amylase Activity Assay (DNS Method)

- Reaction Mixture: To a test tube, add 1.0 mL of 1% soluble starch solution (in phosphate buffer) and pre-incubate at 37°C for 5 minutes.
- Enzyme Reaction: Add 0.5 mL of the **Actizyme** enzyme solution and incubate at 37°C for 15 minutes.
- Stop and Color Development: Add 2.0 mL of DNS reagent and heat in a boiling water bath for 5 minutes.
- Read Absorbance: Cool the tubes and measure the absorbance at 540 nm.
- Standard Curve: Prepare a standard curve using known concentrations of maltose.

- Calculate Activity: One unit of amylase activity is defined as the amount of enzyme that releases 1 μ mole of reducing sugar (as maltose) per minute under the assay conditions.[4]

C. Lipase Activity Assay (Titrimetric Method)

- Reaction Mixture: Prepare an emulsion of olive oil in phosphate buffer with gum arabic as an emulsifier.
- Enzyme Reaction: Add a known volume of the **Actizyme** enzyme solution to the olive oil emulsion in a reaction vessel maintained at 37°C.
- Titration: Maintain the pH of the reaction mixture at 7.0 by titrating the liberated free fatty acids with a standard solution of NaOH using a pH-stat.
- Calculate Activity: One unit of lipase activity is defined as the amount of enzyme that liberates 1 μ mole of fatty acid per minute under the assay conditions.

Data Presentation:

Enzyme	Assay Method	Substrate	Unit Definition	Actizyme Activity (Units/gram)
Protease	Anson	Casein	μ g of tyrosine released/min	Insert experimental value
Amylase	DNS	Starch	μ mole of maltose released/min	Insert experimental value
Lipase	Titrimetric	Olive Oil	μ mole of fatty acid released/min	Insert experimental value

Protocol 2: In Vitro Organic Waste Degradation Model

This protocol provides a method to assess the overall efficacy of **Actizyme** in breaking down a simulated organic waste mixture.

Materials:

- **Actizyme** product
- Simulated organic waste (e.g., a mixture of dog food, vegetable shortening, and cellulose powder)
- Sterile water
- Incubator shaker
- Analytical balance
- Drying oven

Procedure:

- **Prepare Waste Slurry:** Create a homogenous slurry of the simulated organic waste in sterile water (e.g., 10% w/v).
- **Treatment Groups:** Set up triplicate flasks for each condition:
 - Control (waste slurry + sterile water)
 - **Actizyme** treatment (waste slurry + recommended dose of **Actizyme**)
- **Incubation:** Incubate the flasks at a relevant temperature (e.g., 25°C or 37°C) in an incubator shaker for a set period (e.g., 7 days).
- **Measure Degradation:** At specified time points (e.g., Day 0, 1, 3, 5, 7), collect an aliquot from each flask.
- **Dry Weight Analysis:** Determine the dry weight of the solid material in the aliquot by drying it in an oven at 105°C until a constant weight is achieved.

- **Calculate Reduction:** Calculate the percentage reduction in dry weight over time for both control and treated groups.

Data Presentation:

Time (Days)	Control Group (% Dry Weight Reduction)	Actizyme Group (% Dry Weight Reduction)
1	Insert value	Insert value
3	Insert value	Insert value
5	Insert value	Insert value
7	Insert value	Insert value

Protocol 3: Assessment of Microbial Viability and Growth

This protocol evaluates the viability and growth of the *Bacillus subtilis* component of **Actizyme**.

Materials:

- **Actizyme** product
- Nutrient broth
- Nutrient agar plates
- Sterile saline solution (0.85% NaCl)
- Incubator

Procedure:

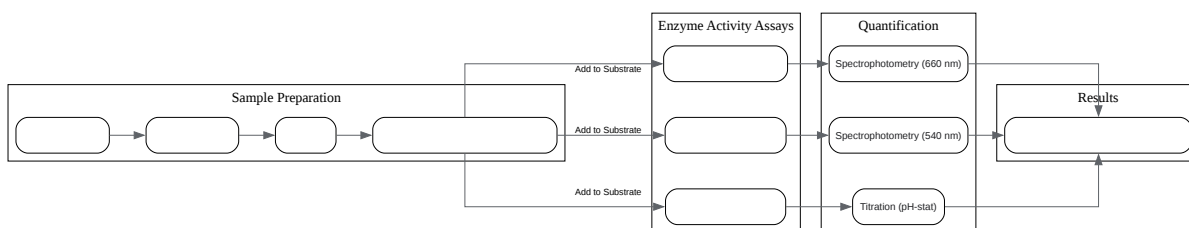
- **Activation of Bacteria:** Suspend a known weight of **Actizyme** in sterile nutrient broth and incubate at 37°C for 24 hours to allow for the germination of spores and bacterial growth.^[1]
- **Serial Dilution:** Perform a serial dilution of the activated culture in sterile saline.

- Plating: Plate 100 µL of appropriate dilutions onto nutrient agar plates.
- Incubation: Incubate the plates at 37°C for 24-48 hours.
- Colony Counting: Count the number of colony-forming units (CFU) on the plates.
- Calculate CFU/gram: Calculate the number of viable bacteria per gram of the original **Actizyme** product.

Data Presentation:

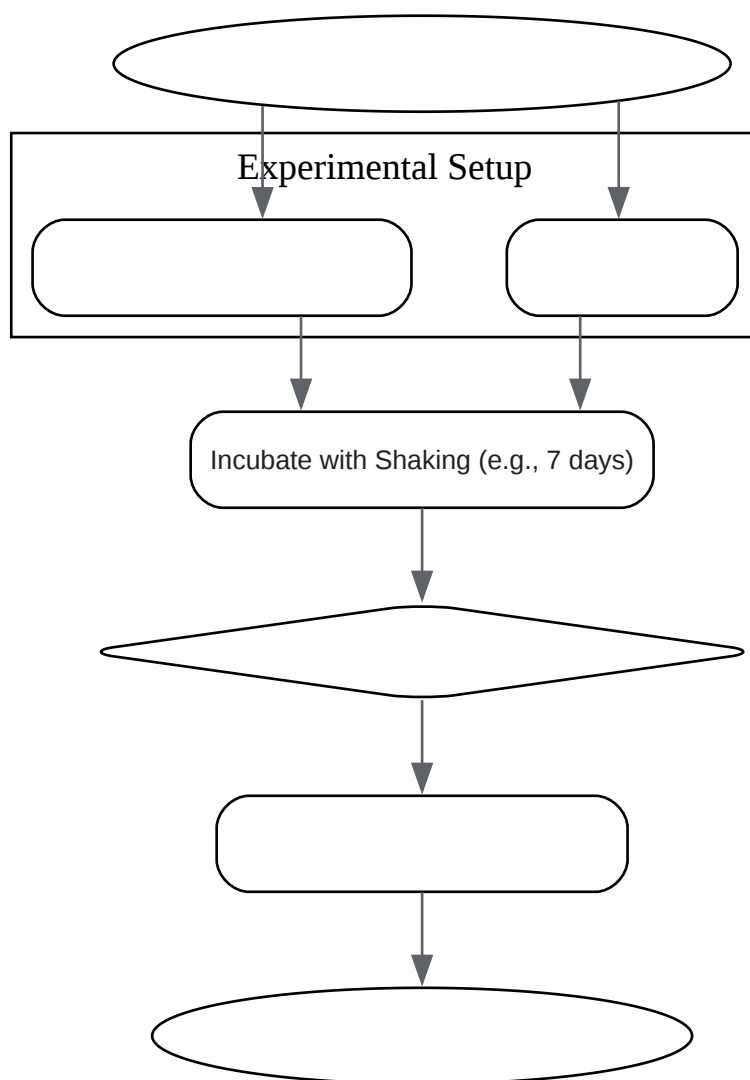
Parameter	Result
Viable Bacterial Count (CFU/gram)	Insert experimental value

Visualizations



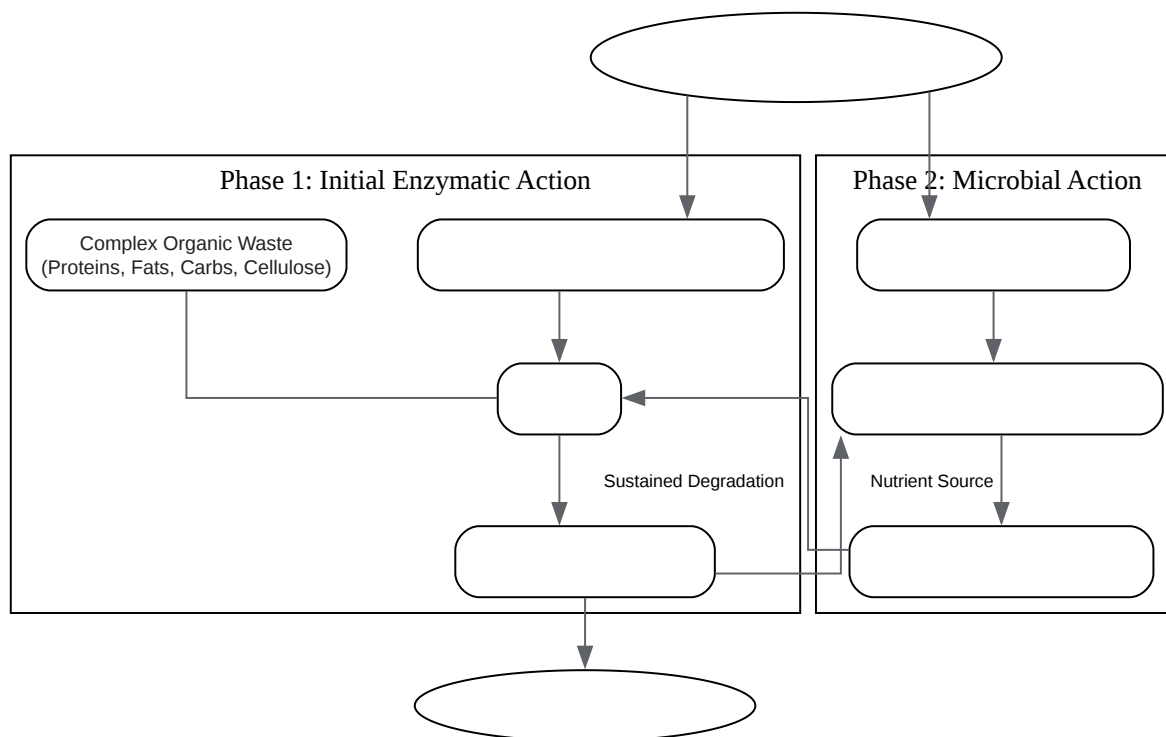
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Caption: Workflow for quantifying enzyme activities in **Actizyme**.



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Caption: Workflow for the in vitro organic waste degradation assay.



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Caption: Proposed mechanism of action for **Actizyme**.

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